molecular formula C18H16F3N5 B2485690 N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine CAS No. 122600-54-8

N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2485690
CAS No.: 122600-54-8
M. Wt: 359.356
InChI Key: YZCBLNSQBWYLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine: is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. The presence of the trifluoromethyl group and the dibenzyl substituents makes this compound particularly interesting for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dibenzyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: Formation of reduced derivatives with amine or alkyl groups.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dibenzyl groups may interact with proteins or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine: can be compared with other triazine derivatives such as:

  • N,N-dibenzyl-6-methoxy-5-(trifluoromethyl)pyridin-2-amine
  • N,N-dibenzyl-6-chloro-5-(trifluoromethyl)pyridin-2-amine

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The presence of the trifluoromethyl group in This compound imparts unique characteristics, such as increased stability and lipophilicity, making it distinct from its analogs.

Properties

IUPAC Name

2-N,2-N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5/c19-18(20,21)15-23-16(22)25-17(24-15)26(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCBLNSQBWYLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC(=NC(=N3)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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